molecular formula C13H12Cl6O4 B155068 Chlorendic acid, diethyl ester CAS No. 1911-42-8

Chlorendic acid, diethyl ester

Cat. No. B155068
CAS RN: 1911-42-8
M. Wt: 444.9 g/mol
InChI Key: UNIMVSZDTWROSZ-UHFFFAOYSA-N
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Description

Chlorendic acid, diethyl ester is a synthetic organic compound that has been extensively studied for its potential applications in various fields, including agriculture, medicine, and industry. It is a white crystalline substance that is soluble in organic solvents but insoluble in water. In

Scientific Research Applications

Chlorendic acid, diethyl ester has been studied for its potential applications in various scientific fields. In agriculture, it has been used as a pesticide and herbicide due to its ability to inhibit the growth of certain plants and insects. In medicine, it has been investigated for its potential as an anticancer agent and as a treatment for neurological disorders. In industry, it has been used as a flame retardant in plastics and textiles.

Mechanism Of Action

The mechanism of action of chlorendic acid, diethyl ester is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the target organisms or cells. This leads to the disruption of various metabolic pathways and cellular processes, ultimately resulting in cell death.

Biochemical And Physiological Effects

Chlorendic acid, diethyl ester has been shown to have various biochemical and physiological effects. In animals, it has been found to cause liver damage, kidney damage, and reproductive toxicity. In plants, it has been shown to inhibit photosynthesis and growth. In cells, it has been found to induce apoptosis and DNA damage.

Advantages And Limitations For Lab Experiments

Chlorendic acid, diethyl ester has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar properties. However, it has several limitations as well. It is highly toxic and requires special handling and disposal procedures. It also has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on chlorendic acid, diethyl ester. One area of interest is its potential as an anticancer agent. Several studies have shown that it has cytotoxic effects on cancer cells, and further research could lead to the development of new cancer treatments. Another area of interest is its potential as a treatment for neurological disorders. Preliminary studies have shown that it has neuroprotective effects, and further research could lead to the development of new therapies for conditions such as Alzheimer's disease and Parkinson's disease. Additionally, research on the environmental impact of chlorendic acid, diethyl ester could lead to the development of safer and more sustainable alternatives for its various applications.

Synthesis Methods

Chlorendic acid, diethyl ester can be synthesized through the reaction of chlorendic anhydride with ethanol in the presence of a catalyst. The reaction produces a mixture of diethyl ester and monoethyl ester, which can be separated through fractional distillation. The purity of the final product can be improved through recrystallization.

properties

IUPAC Name

diethyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl6O4/c1-3-22-9(20)5-6(10(21)23-4-2)12(17)8(15)7(14)11(5,16)13(12,18)19/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIMVSZDTWROSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl6O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80940713
Record name Diethyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80940713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorendic acid, diethyl ester

CAS RN

1911-42-8
Record name Chlorendic acid, diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001911428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorendic acid, diethyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12450
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80940713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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